molecular formula C18H25ClN2O2 B6424707 2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034554-99-7

2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B6424707
CAS No.: 2034554-99-7
M. Wt: 336.9 g/mol
InChI Key: PRKKEONEJSMMEV-UHFFFAOYSA-N
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Description

This compound features a 2-chlorophenyl group attached to an acetamide backbone, with a piperidin-4-ylmethyl moiety substituted by an oxolan-3-yl (tetrahydrofuran-3-yl) group at the piperidine nitrogen. The ortho-chlorine substitution on the phenyl ring and the oxolane-piperidine hybrid structure distinguish it from related acetamide derivatives.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c19-17-4-2-1-3-15(17)11-18(22)20-12-14-5-8-21(9-6-14)16-7-10-23-13-16/h1-4,14,16H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKKEONEJSMMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Oxolan Ring: The oxolan ring can be introduced via the reaction of dihydrofuran with suitable reagents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name / ID Key Structural Differences Activity / Use Source Evidence ID
Target Compound : 2-(2-Chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide Ortho-chlorophenyl; oxolane-linked piperidine Inferred CNS or enzyme modulation (structural similarity to AChE inhibitors) N/A
N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (Compound 23) Benzyl-piperidine; indolin-2-one substituent AChE inhibitor (IC₅₀ = 0.01 µM)
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide Para-chlorophenyl; piperazine-ethyl and acetyl groups Unknown (structural complexity suggests potential receptor targeting)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone core; isopropylphenyl substituent Synthetic intermediate (no reported bioactivity)
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Thienyl substituent; methoxy-methylethyl group Herbicide (pre-emergent weed control)
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Methoxy-phenyl; phenethyl-piperidine Fentanyl analog (structural similarity to synthetic opioids)
Ulixacaltamide (N-({1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide) Benzamide core; tert-butyl and fluorine substituents Unspecified therapeutic use (likely CNS or metabolic targeting)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl; thiazole substituent Crystallography study (structural model for coordination chemistry)

Critical Analysis of Structural Motifs

Chlorophenyl Position: The target compound’s ortho-chlorophenyl group contrasts with the para-chlorophenyl in ’s compound. Dichlorophenyl analogs (e.g., ) exhibit stronger electron-withdrawing effects, which may influence solubility or metabolic stability.

Heterocyclic Modifications: The oxolane-piperidine hybrid in the target compound introduces conformational rigidity compared to benzyl-piperidine () or morpholinone () derivatives. This could enhance blood-brain barrier penetration for CNS applications . Piperazine-based analogs () offer additional hydrogen-bonding sites but may increase metabolic instability due to nitrogen-rich structures.

Functional Group Variations :

  • Sulfonamide () and thiazole () substituents are absent in the target compound, suggesting divergent mechanisms of action (e.g., enzyme inhibition vs. receptor antagonism).
  • The oxolane group in the target compound may improve pharmacokinetics (e.g., half-life) compared to aliphatic chains in dimethenamid () .

Research Implications and Gaps

  • Activity Prediction : The target compound’s ortho-chlorophenyl and oxolane-piperidine motifs align with AChE inhibitors (e.g., ) and opioid analogs (e.g., ). Further in vitro screening for AChE or µ-opioid receptor binding is warranted.
  • Synthetic Feasibility: The oxolane-piperidine linkage may require specialized coupling reagents, as seen in morpholinone synthesis () .
  • Comparative Pharmacokinetics : Oxolane’s ether oxygen could enhance solubility relative to fully aliphatic analogs (e.g., ), but in vivo studies are needed to confirm .

Biological Activity

The compound 2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide (CAS No. 2034554-99-7) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H25ClN2O2
  • Molecular Weight : 336.9 g/mol
  • IUPAC Name : 2-(2-chlorophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]acetamide

The structure features a piperidine ring, which is often associated with various biological activities, and a chlorophenyl group that may enhance its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. A study on piperidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . While specific data on this compound is limited, its structural similarities suggest potential effectiveness against similar pathogens.

Enzyme Inhibition

Compounds containing piperidine moieties have been shown to act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and disease states, including Alzheimer's disease and urinary tract infections . The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions.

Anticancer Potential

The piperidine nucleus has been linked to anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have highlighted the effectiveness of piperidine derivatives in cancer chemotherapy, where they exhibit cytotoxic effects against different cancer cell lines . The specific anticancer activity of this compound requires further investigation.

Case Studies

  • Antibacterial Screening : A series of synthesized compounds similar to this compound were evaluated for antibacterial activity. The results showed promising activity against Salmonella typhi with IC50 values indicating strong inhibitory effects .
  • Enzyme Inhibition Studies : Compounds with structural similarities were tested for their ability to inhibit urease and AChE. The findings suggested that these compounds could be developed into therapeutic agents for conditions like peptic ulcers and neurodegenerative diseases .

Research Findings Summary

Biological ActivityMechanismReference
AntibacterialInhibition of bacterial growth
Enzyme InhibitionAChE and urease inhibition
AnticancerInduction of apoptosis in cancer cells

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